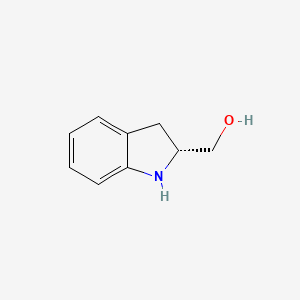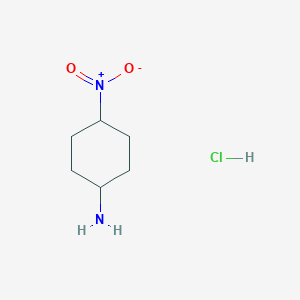![molecular formula C7H8BN3O2 B2358368 Ácido {3-Metil-1H-pirazolo[3,4-b]piridin-5-il}borónico CAS No. 2377610-54-1](/img/structure/B2358368.png)
Ácido {3-Metil-1H-pirazolo[3,4-b]piridin-5-il}borónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of kinase inhibitors . The unique structure of {3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid makes it a valuable scaffold for drug design and discovery .
Aplicaciones Científicas De Investigación
{3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Industry: Utilized in the development of new materials and catalysts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-methyl-1H-pyrazole with a suitable pyridine derivative under acidic conditions to form the pyrazolopyridine core . The boronic acid group can then be introduced using a palladium-catalyzed borylation reaction .
Industrial Production Methods
Industrial production of {3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
{3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolopyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridines and their derivatives, which can be further functionalized for specific applications .
Mecanismo De Acción
The mechanism of action of {3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for the development of anticancer drugs .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substituents and functional groups.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar bicyclic structure but with a different fusion pattern.
Uniqueness
{3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid is unique due to the presence of the boronic acid group, which allows for versatile chemical modifications and functionalizations. This makes it a valuable scaffold for drug design and the development of new therapeutic agents .
Propiedades
IUPAC Name |
(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BN3O2/c1-4-6-2-5(8(12)13)3-9-7(6)11-10-4/h2-3,12-13H,1H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLWAVBHLWESHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(NN=C2N=C1)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
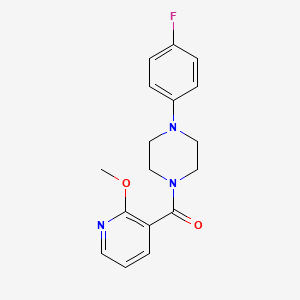

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2358291.png)
![2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole](/img/structure/B2358293.png)
![ethyl 5-((2,4-dimethoxybenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2358294.png)
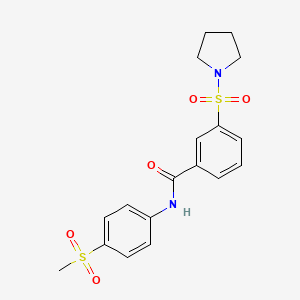
![N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide](/img/structure/B2358296.png)
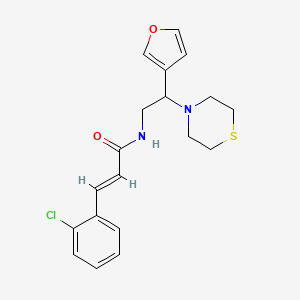
![6-allyl-4-(2-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2358301.png)

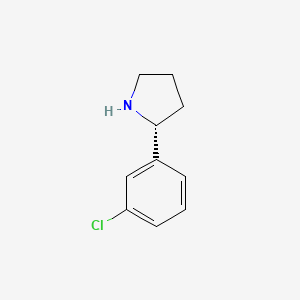
![N1-(sec-butyl)-N2-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2358306.png)
